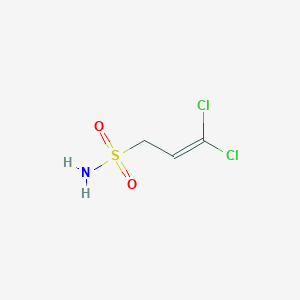

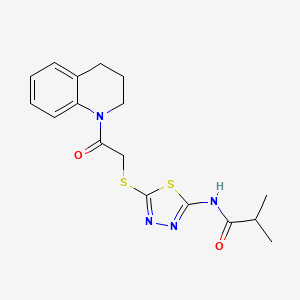

![molecular formula C9H20N2 B2714345 Propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 138356-57-7](/img/structure/B2714345.png)

Propyl[2-(pyrrolidin-1-yl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The pyrrolidine ring in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

A study highlights the use of pyrrolidine and related amines in asymmetric A(3) reactions, utilizing a Cu(I)/acid-thiourea catalyst combination to obtain propargylamines with high enantioselectivity. These propargylamines, derived from pyrrolidine, can be transformed into corresponding allenes without loss of enantiopurity, showcasing a significant application in the synthesis of enantiomerically pure compounds (Chen Zhao & D. Seidel, 2015).

Novel Synthetic Routes

Research demonstrates the reactivity of 2-(acylmethylene)propanediol diacetates under acidic conditions to produce furans and their reaction with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. This presents a novel route to synthesize pyrroles, which are valuable intermediates in organic synthesis (M. Friedrich, A. Wächtler, & A. Meijere, 2002).

Material Science

A study on N-substituted poly(bis-pyrrole) films investigates their electroanalytic, spectroscopic, and thermal properties. These films exhibit strong stability, reversible redox processes, and good electrochromic properties, making them potential candidates for applications in metal recovery and ion sensors (O. Mert, A. Demir, & A. Cihaner, 2013).

Catalysis

The synthesis and characterization of alkoxide-bridged Dysprosium dimers using tripodal ligands reveal the effect of ligand field tuning on their SMM behavior. This study underscores the influence of small variations in the ligand field on the magnetic properties and slow relaxation processes, essential for developing advanced magnetic materials (Yan Peng et al., 2016).

Safety and Hazards

The safety information for Propyl[2-(pyrrolidin-1-yl)ethyl]amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as propyl[2-(pyrrolidin-1-yl)ethyl]amine, are known to interact with various biological targets . The specific targets can vary depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of this compound involves its interaction with its biological targets. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction can lead to changes in the target, which can result in various biological effects.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The specific pathways affected can depend on the compound’s structure and the nature of its targets.

Pharmacokinetics

Compounds with a pyrrolidine ring are known to have certain physicochemical parameters that can influence their adme properties .

Result of Action

The interaction of compounds with a pyrrolidine ring with their targets can lead to various molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-(2-pyrrolidin-1-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWBASAHQBZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)

![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)